molecular formula C9H7F3O3 B15149204 (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

Katalognummer: B15149204
Molekulargewicht: 220.14 g/mol
InChI-Schlüssel: SDGXYUQKJPFLDG-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and industry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired enantiomer in high enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological or chemical effects. The hydroxyl and carboxylic acid groups also play crucial roles in the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid is unique due to its chiral nature and the presence of both hydroxyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C9H7F3O3

Molekulargewicht

220.14 g/mol

IUPAC-Name

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1

InChI-Schlüssel

SDGXYUQKJPFLDG-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)O)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.